2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-3-yloxypyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-2-1-4-12-9(8)15-7-3-5-11-6-7;/h1-2,4,7,11H,3,5-6H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDWDJNYCQKEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-94-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Synthesis Innovations
Convergent and Divergent Synthetic Strategies for 2-(Pyrrolidin-3-yloxy)nicotinic Acid Hydrochloride
The predominant and most logical approach for synthesizing this compound is a convergent synthesis. This strategy involves the preparation of two key building blocks—a substituted nicotinic acid moiety and a chiral pyrrolidine (B122466) moiety—which are then combined in a key coupling step.
The typical disconnection involves:
A 2-halonicotinic acid derivative : This is the electrophilic component. 2-Chloronicotinic acid or its corresponding ester is commonly used due to the reactivity of the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr).
A 3-hydroxypyrrolidine derivative : This serves as the nucleophile. As the 3-position is a stereocenter, an enantiomerically pure form, such as (R)-3-hydroxypyrrolidine or (S)-3-hydroxypyrrolidine, is typically required for pharmaceutical applications. The amine group of the pyrrolidine is usually protected with a suitable group (e.g., Boc, Cbz) to prevent it from competing in the coupling reaction.
The final steps involve the coupling of these two fragments via a Williamson ether synthesis, followed by deprotection (if necessary) and formation of the hydrochloride salt. Divergent strategies, where a common intermediate is elaborated to produce a library of related compounds, are less relevant for the synthesis of this specific target molecule but are a common approach in medicinal chemistry discovery programs that might lead to such a compound.
Optimized Reaction Conditions for Key Coupling Steps
The crucial step in the synthesis is the formation of the ether linkage between the nicotinic acid ring and the pyrrolidine ring. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.
The reaction involves the deprotonation of the hydroxyl group on the N-protected 3-hydroxypyrrolidine to form a more potent nucleophile, the alkoxide. This alkoxide then attacks the electron-deficient carbon at the 2-position of the nicotinic acid ring, displacing the halide (usually chloride). Optimization of this step is critical for achieving high yields and purity. Key parameters that are optimized include the choice of base, solvent, and temperature.
Key Reaction Parameters for SNAr Coupling:
| Parameter | Typical Reagents/Conditions | Purpose |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Potassium carbonate (K₂CO₃) | To deprotonate the hydroxyl group of 3-hydroxypyrrolidine, forming the reactive alkoxide. |
| Solvent | Polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF) | To dissolve the reactants and facilitate the SN₂-type reaction mechanism. |
| Temperature | 50–120 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Reactants | Methyl 2-chloronicotinate and N-Boc-3-hydroxypyrrolidine | The ester form of the nicotinic acid is often used to improve solubility and reactivity. The Boc group protects the pyrrolidine nitrogen. |
Following the coupling, the protecting group (e.g., Boc) is removed under acidic conditions, and the ester is hydrolyzed to the carboxylic acid, often in the same step or a subsequent one, to yield the free base of the target compound.
Preparation of Chiral Precursors and Enantioselective Synthesis Approaches
The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, access to enantiomerically pure precursors, specifically (R)- or (S)-3-hydroxypyrrolidine, is essential. Several well-established enantioselective synthesis routes exist for these chiral building blocks, often starting from inexpensive, naturally occurring chiral molecules. mdpi.com
Established Synthetic Routes for Chiral 3-Hydroxypyrrolidine:
| Chiral Starting Material | Brief Description of Synthetic Approach | Reference |
| (S)- or (D)-Malic Acid | Malic acid is converted to a cyclic imide, followed by reduction of the carbonyl groups and cyclization to form the pyrrolidine ring. This is a common and reliable method. | researchgate.netgoogle.com |
| Glutamic Acid | The carboxylic acid groups of glutamic acid are selectively reduced and modified, leading to an intermediate that can be cyclized to form the pyrrolidine ring. | google.com |
| (R)- or (S)-Epichlorohydrin | Chiral epichlorohydrin (B41342) reacts with a cyanide source to form a chlorohydroxypropionitrile. This intermediate undergoes a series of transformations including reduction and intramolecular cyclization to yield the chiral 3-hydroxypyrrolidine. | google.com |
These methods provide access to both enantiomers of 3-hydroxypyrrolidine with high optical purity, which is critical for the synthesis of the final enantiomerically pure target compound. google.com
Strategies for Hydrochloride Salt Formation and Crystallization
To improve the stability, solubility, and handling properties of the final compound, it is converted into a hydrochloride salt. This is a standard procedure in pharmaceutical chemistry. The formation of the salt is typically achieved by treating the free base form of 2-(Pyrrolidin-3-yloxy)nicotinic acid with hydrochloric acid.
The general procedure involves dissolving the purified free base in a suitable organic solvent. Anhydrous conditions are often preferred to prevent the formation of hydrates. A solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) or anhydrous HCl gas is then added. nih.gov The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
Common Methods for Hydrochloride Salt Formation:
| Solvent System | HCl Source | Procedure |
| Dichloromethane (DCM), Ethanol, or Isopropanol | Anhydrous HCl in diethyl ether or dioxane | The free base is dissolved in the primary solvent, and the HCl solution is added dropwise with stirring. The resulting precipitate is filtered. nih.gov |
| Diethyl Ether or Ethyl Acetate | Anhydrous HCl gas | HCl gas is bubbled through a solution of the free base, leading to the precipitation of the salt. |
| Ethanol/Water | Concentrated aqueous HCl | The free base is dissolved in ethanol, and a stoichiometric amount of concentrated HCl is added. The salt is often crystallized by cooling or adding an anti-solvent. |
Crystallization of the resulting salt is crucial for obtaining a product with high purity and a stable crystalline form. This may involve techniques such as slow cooling, solvent evaporation, or anti-solvent addition to induce the formation of well-defined crystals.
Yield Optimization and Scalability Considerations for Research Applications
Factors for Yield Optimization:
Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the 3-hydroxypyrrolidine derivative can help drive the SNAr coupling reaction to completion.
Reaction Monitoring: Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) ensures that the reaction is stopped at the optimal time, preventing the formation of degradation products.
Purification: Efficient purification of the intermediate ether and the final free base by column chromatography or crystallization is vital to remove unreacted starting materials and byproducts, which can affect the yield and quality of the final salt.
For scalability, the choice of reagents and solvents becomes more critical. For instance, while NaH is highly effective on a lab scale, its use on a larger scale requires stringent safety precautions due to its pyrophoric nature. Alternative, safer bases like potassium carbonate might be explored. Similarly, solvent choice may shift towards those with higher boiling points for better temperature control and those that are more environmentally friendly and easier to handle in larger volumes.
Novel Synthetic Routes and Green Chemistry Principles
While the convergent SNAr approach is robust, modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. Applying green chemistry principles to the synthesis of this compound could involve innovations in several areas.
Catalytic Processes: For the synthesis of the nicotinic acid precursor, traditional methods often rely on stoichiometric oxidants. Greener alternatives include catalytic air oxidation of 3-picoline, which uses a renewable oxidant (air) and reduces waste. nih.gov
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route. For instance, nitrilase enzymes can hydrolyze 3-cyanopyridine (B1664610) to nicotinic acid under mild aqueous conditions, avoiding harsh reagents and high temperatures.
Alternative Solvents: The use of toxic, high-boiling point polar aprotic solvents like DMF and DMSO is a significant environmental concern. Research into greener alternatives such as Cyrene™ (a bio-based solvent) for SNAr reactions has shown promise, potentially reducing the environmental impact of the key coupling step.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis, often leading to higher yields and cleaner reactions by minimizing the formation of side products. This approach aligns with the green chemistry principle of energy efficiency.
By integrating these novel approaches, the synthesis of this compound can be made more efficient, scalable, and sustainable.
Based on a comprehensive review of available scientific literature, there is currently insufficient publicly accessible preclinical data to generate a detailed pharmacological profile for the specific compound this compound, as per the requested outline.
The search for specific research findings on this compound's receptor binding affinity, enzyme inhibition kinetics, functional cellular effects, and in vivo target engagement did not yield the necessary data to populate the detailed sections and data tables as instructed. Scientific articles detailing the pharmacological characterization of this compound are not available in the public domain.
Therefore, it is not possible to provide an article that meets the requirements of being thorough, informative, and scientifically accurate while strictly adhering to the provided outline for this particular chemical entity.
Pharmacological Characterization and Mechanistic Elucidation Pre Clinical Focus
In Vivo Pharmacological Investigations in Animal Models
Exploration of Specific Behavioral Phenotypes in Animal Models (e.g., Antidepressant-like Activity, Cognitive Enhancement, Antimicrobial Effects)
Antidepressant-like Activity
There is currently no published research specifically investigating the antidepressant-like activity of 2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride in animal models. The broader class of compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) has shown promise in preclinical models of depression. For instance, nAChR modulators have demonstrated beneficial effects in animal models such as the forced swim test. Given that nAChRs are located in brain regions implicated in the pathophysiology of depression, it is plausible that novel ligands for these receptors could exhibit antidepressant-like effects. However, empirical data from studies with this compound are required to substantiate any such potential.
Cognitive Enhancement
The potential for this compound to act as a cognitive enhancer has not been specifically evaluated in preclinical models. Nicotinic receptor agonists are known to be involved in cognitive functions, and compounds targeting these receptors are being investigated for therapeutic applications in cognitive impairment associated with conditions like Alzheimer's disease and schizophrenia. Animal models are critical in this area of research, with studies often focusing on hippocampal function and working memory. The nicotinic component of the titular compound suggests a potential for cognitive effects, but this remains to be experimentally verified.
Antimicrobial Effects
While some pyrrolidine (B122466) derivatives have been investigated for their antimicrobial properties, there are no specific studies available on the antimicrobial effects of this compound. Research on other pyrrolidine-containing compounds has shown that they can possess moderate to low antibacterial and antifungal activities against various pathogens. For example, certain 2,3-pyrrolidinedione derivatives have shown activity against oral pathogens like Streptococcus mutans and Candida albicans. Similarly, other complex pyrrolidine derivatives have been tested against a panel of bacteria and yeasts. The table below summarizes findings for related, but distinct, pyrrolidine structures.
| Compound Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-dione Derivatives | Staphylococcus aureus, Vibrio cholera, Candida albicans, Cryptococcus neoformans | Moderate to low antimicrobial activities. | |
| 2,3-Pyrrolidinedione Derivatives | Streptococcus mutans, Candida albicans | Significant antimicrobial activity, comparable to chlorhexidine (B1668724) in some cases. |
This table presents data on related compound classes to provide context, not on this compound itself, for which no data is available.
Comparative Pharmacological Analysis with Reference Compounds in Pre-clinical Settings
Due to the absence of published preclinical studies on this compound, a comparative pharmacological analysis with reference compounds is not possible at this time. Such an analysis would require data from head-to-head studies in relevant in vitro and in vivo models, comparing the potency, selectivity, and efficacy of this compound with established nicotinic receptor modulators or other relevant therapeutic agents. For example, in the context of depression research, a comparative study might involve reference compounds like varenicline (B1221332) or mecamylamine. In cognitive research, nicotine (B1678760) often serves as a prototypic compound for comparison. Without experimental data, any comparison would be unfounded.
Structure Activity Relationships Sar and Medicinal Chemistry Design
Systematic Structural Modifications and Their Biological Consequences
Systematic modifications of the 2-(Pyrrolidin-3-yloxy)nicotinic acid scaffold have provided crucial insights into the structural requirements for potent and selective interaction with nAChRs, particularly the α7 subtype. These modifications can be broadly categorized into changes in the pyrrolidine (B122466) ring, derivatization of the nicotinic acid core, and alterations of the ether linker.
Modifications of the Pyrrolidine Ring System
The pyrrolidine ring is a critical component for the activity of these ligands, and its modification significantly impacts potency and selectivity. Key modifications include N-substitution and ring size alteration.
N-Substitution: The nitrogen atom of the pyrrolidine ring is a key site for interaction with the receptor. Substitution at this position can modulate the basicity and steric bulk of the molecule, thereby influencing its binding affinity. While unsubstituted pyrrolidine derivatives show activity, N-alkylation can lead to varied effects. For instance, N-methylation in related scaffolds has been shown to sometimes increase binding affinity for certain nAChR subtypes. However, larger alkyl groups, such as N-ethyl, can lead to a decrease in binding affinity. nih.gov
Ring Size Variation: The five-membered pyrrolidine ring appears to be optimal for high-affinity binding in this chemical series. Expansion of the ring to a six-membered piperidine (B6355638) ring generally results in a significant drop in binding affinity. nih.gov Conversely, contraction to a four-membered azetidine (B1206935) ring can also negatively impact activity, suggesting that the spatial arrangement of the nitrogen atom relative to the ether linkage and the nicotinic acid core is crucial for optimal receptor interaction. nih.gov
Table 1: Effect of Pyrrolidine Ring Modifications on Biological Activity
| Modification | Example Compound | Observed Biological Consequence | Reference |
|---|---|---|---|
| N-Methylation | N-Methyl-2-(pyrrolidin-3-yloxy)nicotinic acid | Potential for increased binding affinity at specific nAChR subtypes. | nih.gov |
| N-Ethylation | N-Ethyl-2-(pyrrolidin-3-yloxy)nicotinic acid | Generally leads to a reduction in binding affinity. | nih.gov |
| Ring Expansion | 2-(Piperidin-3-yloxy)nicotinic acid | Significant decrease in binding affinity compared to the pyrrolidine analog. | nih.gov |
| Ring Contraction | 2-(Azetidin-3-yloxy)nicotinic acid | Often results in reduced activity, highlighting the importance of the five-membered ring. | nih.gov |
Derivatization of the Nicotinic Acid Core
The nicotinic acid portion of the molecule serves as a key hydrogen bond acceptor and its modification can fine-tune the electronic properties and binding interactions of the ligand.
Pyridine (B92270) Ring Substitution: Introduction of substituents on the pyridine ring can have a profound effect on the efficacy and selectivity of the compounds. The position and nature of the substituent are critical. For example, in related nicotinic ligands, substitutions at the 2'-, 4'-, 5'-, and 6'-positions of the pyridine ring have been explored, leading to a wide range of binding affinities and functional activities at different nAChR subtypes. nih.gov Some analogs have been identified as subtype-selective agonists or antagonists based on these modifications. nih.gov
Table 2: Influence of Nicotinic Acid Core Derivatization
| Modification | Example Structure | Potential Biological Outcome | Reference |
|---|---|---|---|
| Pyridine Substitution | Substituted 2-(Pyrrolidin-3-yloxy)nicotinic acid | Altered efficacy and selectivity for nAChR subtypes. | nih.gov |
| Carboxylic Acid Bioisostere | 2-(Pyrrolidin-3-yloxy)nicotinoyl tetrazole | Modified pharmacokinetic profile and potentially altered binding interactions. | drughunter.comnih.gov |
Influence of the Linker Region (Ether Bridge)
Linker Length and Flexibility: The length and flexibility of the linker are critical for optimal positioning of the pyrrolidine and nicotinic acid moieties within the receptor binding site. Deletion or extension of the linker can lead to a significant decrease in binding potency, indicating a stringent spatial requirement for the interaction. nih.gov
Chiral Effects on Biological Activity and Selectivity
The 2-(Pyrrolidin-3-yloxy)nicotinic acid molecule contains a chiral center at the 3-position of the pyrrolidine ring. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and toxicities. nih.gov This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which can preferentially interact with one enantiomer over the other.
For analogs of 2-(Pyrrolidin-3-yloxy)nicotinic acid, the (S)-enantiomer has often been reported to be the more active stereoisomer at nAChRs. This suggests that the spatial orientation of the pyrrolidine ring and its substituents is crucial for optimal interaction with the amino acid residues in the binding pocket of the receptor. The separation and biological evaluation of individual enantiomers are therefore essential steps in the drug discovery process to identify the eutomer (the more active enantiomer) and to develop a more selective and potentially safer therapeutic agent. researchgate.netnih.govmdpi.commdpi.com
Identification of Key Pharmacophoric Elements and Their Contributions to Activity
The structure of 2-(Pyrrolidin-3-yloxy)nicotinic acid contains several key pharmacophoric elements that are essential for its biological activity at nAChRs. These include:
The Basic Nitrogen: The nitrogen atom in the pyrrolidine ring is typically protonated at physiological pH, forming a cationic head that is crucial for the cation-π interaction with aromatic amino acid residues (like tryptophan and tyrosine) in the binding site of nAChRs. researchgate.net This interaction is a hallmark of nAChR agonist binding.
The Hydrogen Bond Acceptor: The pyridine nitrogen and the carbonyl oxygen of the nicotinic acid moiety act as hydrogen bond acceptors. These groups are believed to form hydrogen bonds with amino acid residues in the complementary subunit of the nAChR binding site, contributing to the binding affinity and stabilizing the ligand-receptor complex. researchgate.net
The Hydrophobic Scaffold: The pyrrolidine and pyridine rings provide a hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket, further enhancing binding affinity.
The spatial arrangement of these pharmacophoric elements is critical. The ether linker dictates the distance and relative orientation between the cationic pyrrolidine nitrogen and the hydrogen bond accepting nicotinic acid moiety, which must be optimal for simultaneous interaction with their respective binding partners on the receptor.
Rational Design and Synthesis of Analogs to Optimize Desired Activity Profile
The understanding of the SAR of 2-(Pyrrolidin-3-yloxy)nicotinic acid has enabled the rational design and synthesis of analogs with optimized activity profiles. nih.gov The goal of such optimization is often to improve potency, enhance selectivity for a specific nAChR subtype (e.g., α7), and improve pharmacokinetic properties such as oral bioavailability and metabolic stability.
Strategies for rational design in this series include:
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating bridged bicyclic systems in place of the pyrrolidine ring, can lock the molecule in a bioactive conformation, potentially leading to increased potency and selectivity. figshare.comnih.gov
Bioisosteric Replacement: As discussed earlier, replacing the carboxylic acid with various bioisosteres can be a powerful tool to modulate the physicochemical and pharmacokinetic properties of the molecule while maintaining or improving its biological activity. drughunter.comnih.gov
Structure-Based Design: With the availability of high-resolution structures of nAChRs and related acetylcholine-binding proteins (AChBPs), computational methods such as molecular docking and molecular dynamics simulations can be employed to visualize the binding mode of 2-(Pyrrolidin-3-yloxy)nicotinic acid and its analogs. researchgate.net This allows for the design of novel derivatives with improved interactions with the receptor.
The synthesis of these rationally designed analogs often involves multi-step synthetic routes, starting from commercially available pyrrolidine and nicotinic acid derivatives. nih.gov Careful control of stereochemistry is often required to produce enantiomerically pure compounds for biological evaluation.
Pre Clinical Pharmacokinetics and Metabolism Studies
In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Hepatocytes)
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. These assessments are typically conducted using in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.com
In these assays, the test compound is incubated with liver fractions (microsomes or S9) or whole cells (hepatocytes) from various species, and the rate of its disappearance is monitored over time. nuvisan.comresearchgate.net This allows for the calculation of parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are essential for predicting hepatic clearance in vivo. nih.gov Common analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quantification. researchgate.net
Following stability assessment, metabolite identification studies are performed to determine the chemical structures of the metabolites formed. This process is critical for understanding the biotransformation pathways and identifying any potentially active or toxic metabolites. researchgate.netnovelgenetech.com High-resolution mass spectrometry is a powerful tool for elucidating the structures of these metabolic products. researchgate.net For 2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride, such studies would identify the primary sites of metabolic modification on the molecule.
Enzyme Kinetics of Major Metabolic Pathways
Once the major metabolic pathways are identified, enzyme kinetic studies are conducted to characterize the specific enzymes involved, most commonly Cytochrome P450 (CYP) isozymes. glowscotland.org.uk These studies determine key kinetic parameters like the Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax). teachmephysiology.comyoutube.com
Understanding the kinetics of the enzymes responsible for metabolizing this compound is vital for predicting its metabolic clearance and the potential for drug-drug interactions. youtube.com This information helps to foresee how variations in enzyme activity, due to genetic polymorphisms or co-administered drugs, might affect the compound's exposure and response.
Plasma Protein Binding Characteristics in Animal Species
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to target tissues and metabolizing enzymes. youtube.comtaylorandfrancis.com According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and available for clearance. youtube.com
Plasma protein binding is determined in plasma from various preclinical species (e.g., mouse, rat, dog) and humans to assess interspecies differences. rsc.orgnih.gov Techniques like equilibrium dialysis or ultrafiltration are commonly used. Significant species differences in protein binding can impact the extrapolation of pharmacokinetic and pharmacodynamic data from animals to humans. nih.gov For this compound, determining the unbound fraction in plasma across species is a critical step in interpreting preclinical data.
Investigation of Potential Drug-Drug Interactions (In Vitro Enzyme Inhibition/Induction)
A crucial part of preclinical safety assessment is evaluating the potential for a new drug candidate to cause drug-drug interactions (DDIs). nih.govuspharmacist.com This is often due to the inhibition or induction of drug-metabolizing enzymes, primarily CYP enzymes. nih.govnih.govbiomolther.org
Inhibition Studies: These in vitro assays determine if this compound can inhibit the activity of major CYP isoforms. researchgate.net Reversible and time-dependent inhibition (TDI) are assessed to understand the mechanism and potential clinical significance. researchgate.net
Induction Studies: These experiments, typically using cultured human hepatocytes, evaluate whether the compound can increase the expression of metabolizing enzymes. nih.govresearchgate.net Enzyme induction can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. nih.gov
Advanced Computational Studies and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Studies on nicotinic acid derivatives have employed molecular docking to explore their interactions with various biological targets. For instance, novel nicotinoyl-glycyl-glycine-hydrazide derivatives were docked into the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) to understand their antimicrobial activities. The results indicated good binding affinities, with docking scores ranging from -9.597 to -17.891, and binding energies between -4.781 and -7.152 kcal/mol. nih.gov These simulations revealed key hydrogen bonding interactions with amino acid residues such as Ser448, Glu623, and Gln524 in the target proteins. nih.gov
Similarly, docking studies on pyrrolidine (B122466) derivatives have been instrumental in identifying potential inhibitors for various enzymes. In a study targeting α-mannosidase I and II, functionalized pyrrolidine derivatives were docked to elucidate their binding features. The simulations highlighted the importance of hydrogen bonds, hydrophobic π-π stacking interactions with aromatic residues like Phe528 and Trp95, and salt bridges for stable binding. nih.gov Another investigation focused on pyrrolidine derivatives as inhibitors of the Mcl-1 protein, a key regulator of apoptosis. Molecular docking was used to understand the interaction modes within the protein's binding site, guiding the design of more potent inhibitors. tandfonline.com
Table 1: Representative Molecular Docking Studies on Nicotinic Acid and Pyrrolidine Derivatives
| Compound Class | Target Protein | Key Findings |
|---|---|---|
| Nicotinoyl-glycyl-glycine-hydrazide derivatives | Penicillin-binding protein 3 (PBP3), Sterol 14-alpha demethylase (CYP51) | Docking scores ranged from -9.597 to -17.891. Key hydrogen bonds with Ser448, Glu623, and Gln524. nih.gov |
| Functionalized pyrrolidine derivatives | α-Mannosidase I and II | Interactions dominated by hydrogen bonds, hydrophobic π-π stacking with Phe and Trp residues, and salt bridges. nih.gov |
| Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | Elucidation of ligand interaction modes within the binding pocket to guide inhibitor design. tandfonline.com |
| Pyrrolidine-2,3-dione (B1313883) derivatives | Cyclin-dependent kinase 5 (Cdk5)/p25 complex | Identification of stable interactions within the ATP-binding site. nih.gov |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This method is crucial for assessing the stability of ligand-receptor interactions predicted by molecular docking and for understanding the conformational changes that may occur upon binding.
MD simulations have been effectively applied to study the stability of pyrrolidine derivatives in complex with their target proteins. For example, a 100 ns MD simulation was performed on pyrrolidine derivatives bound to the Mcl-1 protein. The results confirmed the stability of the ligand-protein complexes, supporting the initial docking predictions. tandfonline.comnih.gov The binding free energies calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method further validated the stability of the interactions. tandfonline.com
In another study, pyrrolidine-2,3-dione derivatives identified as potential inhibitors of the Cdk5/p25 complex, implicated in Alzheimer's pathology, were subjected to 30 ns MD simulations. The simulations showed that the inhibitors remained stably bound within the ATP-binding site of the complex, with an average root mean square deviation (RMSD) of approximately 2.15 Å. nih.gov These simulations provided valuable insights into the conformational stability and molecular interactions of the inhibitors over time. nih.gov Similarly, extended MD simulations of up to 400 ns have been used to investigate the interaction patterns of pyrrolidine and isoindoline (B1297411) derivatives with the DPP8 protein. tandfonline.com
Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Interpretations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a fundamental understanding of a molecule's behavior at the quantum level.
DFT calculations have been performed on nicotinic acid and its derivatives to explore their electronic structures. dergipark.org.tr These studies have calculated properties such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. For instance, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the molecule. researchgate.net Fukui analysis, a method based on DFT, has been used to identify the reactive sites in niacin derivatives, which is important for understanding their binding affinities in molecular docking. dergipark.org.tr
Quantum chemical studies on alkaloid molecules derived from nicotinic acid have used ab initio methods to predict specific reaction sites through molecular electrostatic potential diagrams and net charge calculations. researchgate.net Furthermore, the standard molar enthalpies of formation and sublimation of crystalline nicotinic acid have been determined and compared with predictions from various quantum chemistry models, including B3LYP, G3MP2, and CBS-QB3, showing excellent agreement between experimental and theoretical results. nih.gov
Table 2: Quantum Chemical Methods Applied to Nicotinic Acid and Related Compounds
| Method | Compound(s) | Properties Investigated |
|---|---|---|
| DFT-B3LYP/6-311(d, p) | Nicotinic acid and its derivatives | Electronic structure, frontier molecular orbitals (HOMO, LUMO), reactive sites (Fukui analysis). dergipark.org.tr |
| Ab initio methods | Alkaloid molecules derived from nicotinic acid | Molecular electrostatic potential, net charges, prediction of reaction sites. researchgate.net |
| B3LYP, G3MP2, CBS-QB3 | Crystalline nicotinic acid | Enthalpies of formation and sublimation. nih.gov |
| DFT and QTAIM | Nicotinamide-oxalic acid salt | Hydrogen bonding, charge transfer interactions, chemical reactivity, and stability. researchgate.netfrontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.
Several QSAR studies have been conducted on pyrrolidine derivatives to understand the structural requirements for their biological activities. For instance, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed for a series of pyrrolidine derivatives as Mcl-1 inhibitors. These models showed good statistical stability and predictability, with CoMFA yielding a Q² of 0.689 and a predictive R² of 0.986. tandfonline.comnih.gov The contour maps generated from these models provided insights into the favorable and unfavorable structural modifications for enhancing inhibitory activity. tandfonline.com
Another QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and aromatic rings are important for their activity. nih.gov Similarly, a robust QSAR model was developed for pyrimidine (B1678525) and pyrrolidine derivatives as inhibitors of influenza virus neuraminidase, which was then used to predict new, more potent compounds. niscpr.res.in
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used as 3D queries for virtual screening of large chemical databases to identify novel compounds with the desired activity.
Pharmacophore models have been developed for nicotinic agonists, highlighting the importance of a cationic nitrogen and a hydrogen bond acceptor for binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). pnas.orgresearchgate.net More recent studies have constructed and validated pharmacophore maps for the orthosteric sites of (α4)₂(β2)₃ and α7 nAChRs. These models revealed key features such as hydrophobic regions, a planar ring, and hydrogen bond donor and acceptor atoms for α4β2, and a non-planar ring region for α7. nih.gov
In the context of pyrrolidine derivatives, a ligand-based pharmacophore was designed for inhibitors of the Cdk5/p25 complex. This pharmacophore model was then used as a 3D query to screen chemical databases, leading to the identification of novel pyrrolidine-2,3-dione derivatives as potential inhibitors. nih.gov This approach demonstrates the power of pharmacophore modeling in conjunction with virtual screening for discovering new chemical scaffolds for therapeutic targets. nih.gov
Analytical and Characterization Methodologies for Research Purity and Structure
Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC, GC)
Chromatographic methods are fundamental for determining the purity of 2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride and for identifying and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing non-volatile and polar compounds like this compound. A stability-indicating HPLC method is crucial for separating the main compound from any potential degradation products or synthesis-related impurities. researchgate.netijprt.org
A typical RP-HPLC method would involve a C18 stationary phase, which is a non-polar column that separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate or acetate) to control the pH and improve peak shape. rjptonline.org The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid and the pyrrolidine (B122466) nitrogen, thereby influencing retention time. UV detection is typically employed, with the wavelength set near the maximum absorbance of the nicotinic acid chromophore, generally around 245-260 nm. rjptonline.org
Below is an example of a typical gradient HPLC method that could be used for the purity analysis of this compound.
Table 1: Illustrative HPLC Method Parameters | Parameter | Value | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.1% Phosphoric Acid in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Detection | UV at 255 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Gradient Program | Time (min) | % B | | | 0 | 5 | | | 20 | 95 | | | 25 | 95 | | | 26 | 5 | | | 30 | 5 |
This method allows for the elution of the polar parent compound while also effectively separating less polar impurities. Impurity profiling is achieved by comparing the chromatogram of the sample to that of a reference standard, with impurities quantified based on their peak area relative to the main peak.
Gas Chromatography (GC): Gas chromatography is generally less suitable for the direct analysis of this compound due to the compound's low volatility and thermal instability. As a salt containing polar functional groups (carboxylic acid, secondary amine), it would likely decompose at the high temperatures required for GC analysis. To use GC, a derivatization step would be necessary to convert the polar functional groups into more volatile, thermally stable esters and amides. However, HPLC is the preferred and more direct method for purity and impurity analysis of such compounds.
Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry, FTIR, UV-Vis)
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pyridine (B92270) ring, typically in the downfield region (δ 7.5-9.0 ppm). The protons on the pyrrolidine ring would appear more upfield, and the proton on the carbon bearing the ether linkage (C3 of the pyrrolidine) would be shifted downfield due to the electronegative oxygen. The acidic proton of the carboxylic acid would appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid (around 160-180 ppm), the carbons of the pyridine ring, and the carbons of the pyrrolidine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Nicotinic Acid | Carboxylic Acid | 10.0 - 13.0 (broad s, 1H) | 165 - 175 |
| Pyridine Ring | 7.5 - 9.0 (m, 3H) | 120 - 155 | |
| Pyrrolidine | CH-O | ~4.5 - 5.0 (m, 1H) | ~70 - 80 |
| CH₂-N | ~3.0 - 3.5 (m, 4H) | ~45 - 55 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI) in positive mode, the expected molecular ion would correspond to the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Table 3: Expected Mass Spectrometry Data
| Ion Type | Expected m/z (for C₁₀H₁₂N₂O₃) |
|---|---|
| [M+H]⁺ | 209.0921 |
| [M+Na]⁺ | 231.0740 |
Common fragmentation pathways would likely involve the loss of the carboxyl group (-44 Da) and cleavage of the ether bond.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would exhibit characteristic absorption bands.
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Ammonium Salt) | Stretching | 2400-2800 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=C, C=N (Pyridine) | Stretching | 1550-1610 |
| C-O-C (Ether) | Stretching | 1050-1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring of the nicotinic acid moiety is the primary chromophore. A solution of the compound in a solvent like methanol or water would be expected to show a maximum absorption (λmax) in the UV range, typically around 260-270 nm. The position and intensity of this peak can be influenced by the pH of the solution.
Chiral Purity Assessment and Enantiomeric Excess Determination
The 3-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is critical to determine the chiral purity and enantiomeric excess (e.e.) of a specific batch, as different enantiomers can have different pharmacological properties.
Chiral High-Performance Liquid Chromatography (HPLC): The most widely used technique for separating enantiomers is chiral HPLC. nih.govchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds. jsmcentral.org
The analysis is typically performed in a normal-phase or polar organic mode, using mobile phases such as hexane/ethanol or pure methanol, often with acidic or basic additives to improve peak shape and resolution. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be calculated using the formula: e.e. (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
Indirect Methods: An alternative approach involves derivatizing the racemic compound with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). However, this method is more complex due to the need for a derivatization reaction and potential issues with reaction kinetics and purity of the derivatizing agent.
Stability Studies in Research Formulations
Stability studies are conducted to evaluate how the quality of a compound changes over time under the influence of environmental factors such as temperature, humidity, and light. For research purposes, forced degradation (or stress testing) is a key component of these studies. researchgate.netijnrd.org
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and to demonstrate the specificity of the analytical methods. researchgate.net
Table 5: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | To assess stability to acidic conditions; potential hydrolysis of the ether linkage. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | To assess stability to alkaline conditions; potential hydrolysis of the ether linkage. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation, for example, at the pyridine nitrogen. |
| Thermal Degradation | Solid sample at 80 °C for 48 hours | To assess the intrinsic thermal stability of the molecule. |
| Photostability | Exposure to light (ICH Q1B guidelines) | To determine if the compound is light-sensitive. |
Samples from these stress studies are analyzed using a validated stability-indicating HPLC method (as described in section 7.1). The goal is to separate the intact parent drug from all degradation products. The disappearance of the parent peak and the appearance of new peaks provide information on the degradation pathways. This information is crucial for developing stable research formulations and for defining appropriate storage and handling conditions.
Translational Research Perspectives and Future Directions
Assessment of Pre-clinical Data for Potential Therapeutic Areas (Mechanistic Basis)
No published pre-clinical studies, such as in vitro receptor binding assays, in vivo animal models, or pharmacokinetic profiles, were found for this specific compound. Consequently, there is no data to assess its mechanism of action or to identify potential therapeutic areas.
Identification of Gaps in Pre-clinical Knowledge and Future Research Avenues
As there is no existing body of pre-clinical knowledge for this compound, the primary gap is the complete absence of foundational research. Future avenues would logically begin with initial synthesis and characterization, followed by basic in vitro screening to determine its biological targets.
Development of Advanced Pre-clinical Models for Enhanced Predictive Value
Without foundational data on the compound's biological activity, it is impossible to suggest or develop relevant advanced pre-clinical models (e.g., organoids, disease-specific animal models, or microphysiological systems). The selection of such models is entirely dependent on an initial understanding of the compound's mechanism and potential therapeutic target.
Integration of Systems Biology and Omics Approaches for Comprehensive Understanding
Systems biology and omics approaches (genomics, proteomics, metabolomics) are powerful tools used to understand the complex effects of a compound on a biological system. However, their application is predicated on having a compound with known biological activity. As no such information exists for “2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride,” these methods cannot be applied.
Opportunities for Collaborative and Interdisciplinary Research on Nicotinic Acid Derivatives
While collaborative research on nicotinic acid derivatives as a class is ongoing in various fields, there are no specific opportunities identifiable for a compound that has not been characterized in the scientific literature. Collaborative efforts are typically initiated based on promising preliminary data, which is absent in this case.
Q & A
Q. What are the recommended synthetic routes for 2-(pyrrolidin-3-yloxy)nicotinic acid hydrochloride, and how can reaction conditions be optimized?
The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, nicotinic acid derivatives can be functionalized via etherification using pyrrolidin-3-ol under basic conditions. Optimization should focus on:
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to minimize side reactions .
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and decomposition risks .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol) is recommended for isolating the hydrochloride salt .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
Q. What are the stability considerations for long-term storage of this compound?
- Storage conditions : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .
- Decomposition risks : Exposure to moisture or light may degrade the hydrochloride salt into freebase or byproducts; monitor via periodic HPLC .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Emergency measures : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. What strategies resolve contradictions in reported biological activity data?
Q. How can mechanistic studies elucidate the compound’s mode of action?
Q. What methodologies assess structure-activity relationships (SAR) for nicotinic acid derivatives?
Q. How can researchers address discrepancies in solubility and bioavailability data?
- Co-solvent systems : Test DMSO/PBS mixtures to improve aqueous solubility .
- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
